![molecular formula C5H13Cl3Si2 B14713502 Trichloro[2-(trimethylsilyl)ethyl]silane CAS No. 18157-34-1](/img/structure/B14713502.png)
Trichloro[2-(trimethylsilyl)ethyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro[2-(trimethylsilyl)ethyl]silane: is an organosilicon compound with the molecular formula C5H13Cl3Si2. This compound is characterized by the presence of both trichlorosilane and trimethylsilyl groups, making it a versatile reagent in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro[2-(trimethylsilyl)ethyl]silane can be synthesized through the reaction of 2-(trimethylsilyl)ethanol with trichlorosilane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The process involves the following steps:
Reaction of 2-(trimethylsilyl)ethanol with trichlorosilane: This reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is purified by distillation under reduced pressure to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Trichloro[2-(trimethylsilyl)ethyl]silane undergoes nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols
Bases: Pyridine, triethylamine
Solvents: Anhydrous solvents such as toluene or dichloromethane
Major Products Formed:
Silanols: Formed through hydrolysis
Substituted Silanes: Formed through nucleophilic substitution
Scientific Research Applications
Chemistry:
Protecting Groups: Trichloro[2-(trimethylsilyl)ethyl]silane is used as a protecting group for alcohols and amines in organic synthesis.
Cross-Coupling Reactions: It serves as a reagent in cross-coupling reactions to form carbon-silicon bonds.
Biology and Medicine:
Drug Delivery: The compound is explored for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Biocompatible Materials: It is used in the synthesis of biocompatible materials for medical implants and devices.
Industry:
Silicone Production: this compound is a precursor in the production of silicones and siloxanes used in various industrial applications.
Surface Modification: It is used to modify surfaces to make them hydrophobic or to introduce functional groups.
Mechanism of Action
Mechanism: The mechanism of action of trichloro[2-(trimethylsilyl)ethyl]silane involves the formation of reactive intermediates such as silyl cations or silanols. These intermediates can undergo further reactions to form stable products.
Molecular Targets and Pathways:
Silylation: The compound targets hydroxyl and amino groups, converting them into silyl ethers or silyl amines.
Cross-Coupling: It participates in cross-coupling reactions to form carbon-silicon bonds, which are crucial in the synthesis of organosilicon compounds.
Comparison with Similar Compounds
Ethyltrichlorosilane: Similar in structure but lacks the trimethylsilyl group.
Trimethylsilyl Chloride: Contains a trimethylsilyl group but lacks the ethyl and trichlorosilane components.
Trichlorosilane: Contains trichlorosilane but lacks the ethyl and trimethylsilyl groups.
Uniqueness: Trichloro[2-(trimethylsilyl)ethyl]silane is unique due to the presence of both trichlorosilane and trimethylsilyl groups, which provide it with versatile reactivity and applications in various fields.
Properties
CAS No. |
18157-34-1 |
|---|---|
Molecular Formula |
C5H13Cl3Si2 |
Molecular Weight |
235.7 g/mol |
IUPAC Name |
trichloro(2-trimethylsilylethyl)silane |
InChI |
InChI=1S/C5H13Cl3Si2/c1-9(2,3)4-5-10(6,7)8/h4-5H2,1-3H3 |
InChI Key |
CKRZAXVTMKYCTE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one](/img/structure/B14713425.png)
![Ethyl 2-[hydroxy(diphenyl)methyl]butanoate](/img/structure/B14713430.png)
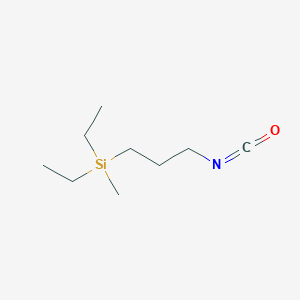
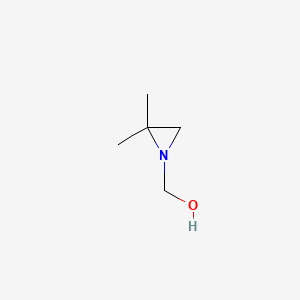

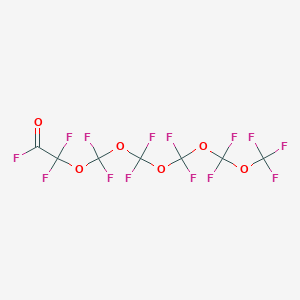
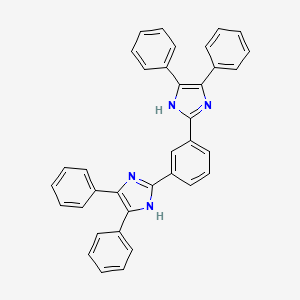
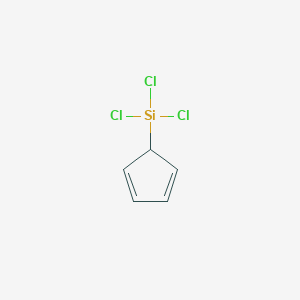
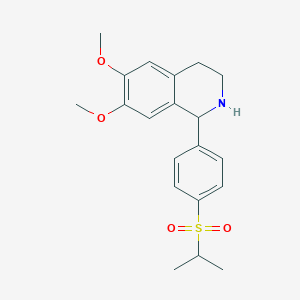
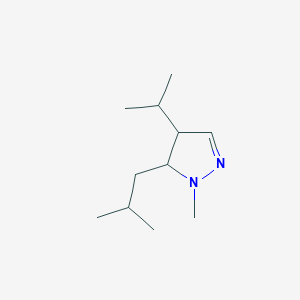
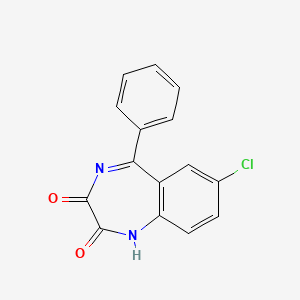
![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)

![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)
